Buchapine deriv.
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Overview
Description
Buchapine deriv is a complex organic compound with a unique structure that includes a quinolinone core substituted with two 3-methyl-2-butenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buchapine deriv. typically involves multi-step organic reactions. One common approach is to start with a quinolinone derivative and introduce the 3-methyl-2-butenyl groups through alkylation reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Buchapine deriv. can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with ketone or carboxylic acid groups, while reduction can produce alcohols or amines.
Scientific Research Applications
Buchapine deriv. has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Buchapine deriv. involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(3-methyl-2-butenyl)-3-cyclopenten-1-one
- Methyl 3-methyl-2-butenyl ether
- 3-Methyl-2-butenyl acetate
Uniqueness
Compared to similar compounds, Buchapine deriv. stands out due to its unique quinolinone core and the presence of two 3-methyl-2-butenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
18118-29-1 |
---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(3-methylbut-2-enoxy)-3-(3-methylbut-2-enyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21) |
InChI Key |
YADLZLRNLRNTCM-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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